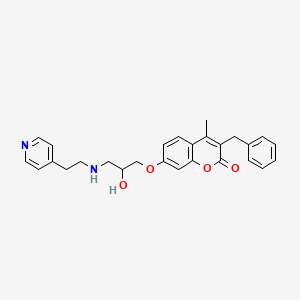
Ebov/marv-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebov/marv-IN-2 is a compound known for its inhibitory effects on both Ebola virus (EBOV) and Marburg virus (MARV). These viruses are members of the Filoviridae family and are responsible for causing severe hemorrhagic fevers in humans and non-human primates. This compound has shown promising results in inhibiting the replication of these viruses, making it a potential candidate for therapeutic development .
Preparation Methods
The synthesis of Ebov/marv-IN-2 involves several steps, including the selection of appropriate starting materials and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the formation of key intermediates. The industrial production of this compound requires optimization of these synthetic routes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Ebov/marv-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Ebov/marv-IN-2 has a wide range of scientific research applications, particularly in the fields of virology, immunology, and drug development. In virology, it is used to study the mechanisms of viral entry and replication, as well as to screen for potential antiviral agents. In immunology, this compound is used to investigate the immune response to viral infections and to develop vaccines. In drug development, the compound serves as a lead compound for the design and synthesis of new antiviral drugs .
Mechanism of Action
The mechanism of action of Ebov/marv-IN-2 involves the inhibition of viral replication by targeting specific viral proteins. For Ebola virus, the compound binds to the internal fusion loop region of the glycoprotein, preventing the virus from entering host cells. For Marburg virus, this compound targets the HR2 domain of the glycoprotein, inhibiting viral entry. Additionally, the compound may increase drug exposure in the lysosome, further enhancing its antiviral effects .
Comparison with Similar Compounds
Ebov/marv-IN-2 is unique in its ability to inhibit both Ebola virus and Marburg virus. Similar compounds include toremifene, imipramine, paroxetine, bepridil, dibucaine, orphenadrine, benztropine, and fluoxetine. These compounds also act as entry inhibitors for filoviruses but may have different mechanisms of action and varying degrees of efficacy .
Properties
Molecular Formula |
C27H28N2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-benzyl-7-[2-hydroxy-3-(2-pyridin-4-ylethylamino)propoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C27H28N2O4/c1-19-24-8-7-23(32-18-22(30)17-29-14-11-20-9-12-28-13-10-20)16-26(24)33-27(31)25(19)15-21-5-3-2-4-6-21/h2-10,12-13,16,22,29-30H,11,14-15,17-18H2,1H3 |
InChI Key |
ZMGUBMQKEWGQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CNCCC3=CC=NC=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
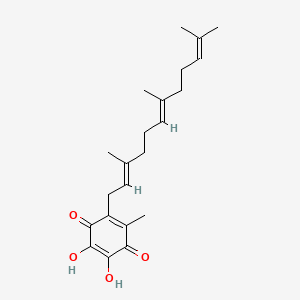
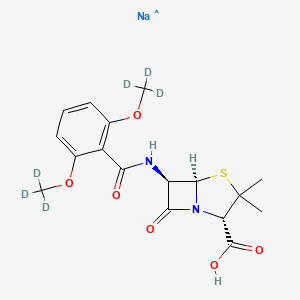
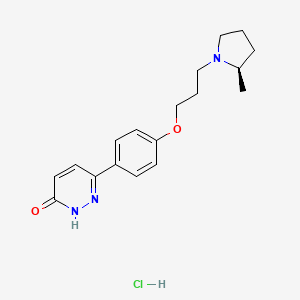

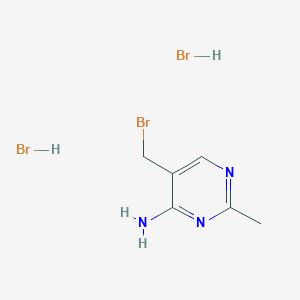
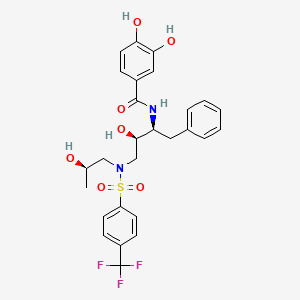
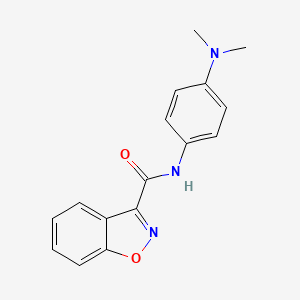

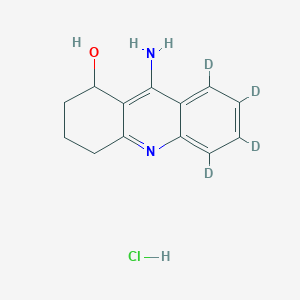
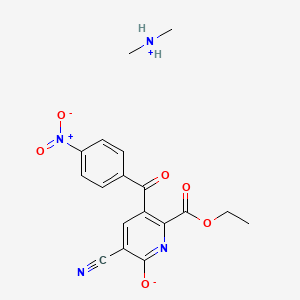
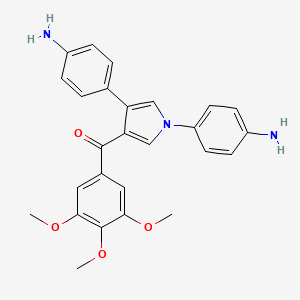
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

